CIL56

Descripción general

Descripción

CIL56 es un inductor selectivo efectivo de ferroptosis. Provoca la muerte celular dependiente del hierro al aumentar los niveles de ROS. Además, exhibe actividad anticancerígena contra las células de adenocarcinoma de esófago con alta expresión de YAP1 .

Aplicaciones Científicas De Investigación

CIL56 encuentra aplicaciones en múltiples dominios científicos:

Química: Su papel en la investigación de la ferroptosis y la modulación de ROS.

Biología: Investigación de las vías de muerte celular y el metabolismo de los lípidos.

Medicina: Posibles implicaciones terapéuticas para el tratamiento del cáncer.

Industria: Aunque las aplicaciones industriales son limitadas, comprender sus mecanismos puede guiar el desarrollo de fármacos.

Mecanismo De Acción

CIL56 ejerce sus efectos a través de varios mecanismos:

Inducción de Ferroptosis: Al aumentar los ROS dependientes del hierro, desencadena la ferroptosis.

Inhibición de la Actividad Transcripcional YAP1/Tead: Suprime la actividad transcripcional YAP1/Tead, contribuyendo a sus propiedades anticancerígenas.

Enzima de Síntesis de Lípidos ACC1: this compound puede desencadenar la muerte celular a través de ACC1, una enzima clave en la síntesis de lípidos.

Análisis Bioquímico

Biochemical Properties

CIL56 interacts with various enzymes and proteins in the cell. It has been reported to trigger cell death dependent upon the rate-limiting de novo lipid synthetic enzyme ACC1 . This compound also inhibits YAP1/Tead transcriptional activity, showing anti-cancer activity especially in YAP1 high-expressing esophageal adenocarcinoma cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to significantly inhibit the proliferation and migration of esophageal squamous cell carcinoma cells . This compound also reduces the expression of the iron-death-related proteins xCT and GPX4, as well as YAP1 protein .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It promotes cell death through an unconventional mechanism distinct from apoptosis and several known nonapoptotic pathways . This mechanism requires a plasma membrane-localized PAT complex comprising ZDHHC5 and GOLGA7 and involves disruption of Golgi function and membrane trafficking .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been reported to affect iron-dependent ROS production and fatty acid biosynthesis . This compound triggers the striking TOFA-sensitive accumulation of all detectable long chain saturated and monounsaturated fatty acids and all detectable polyunsaturated fatty acids .

Subcellular Localization

Preliminary findings showed a nuclear location of LRP5, which is known to bind to NUP37, a protein that interacts with this compound .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para CIL56 no están fácilmente disponibles en la literatura. Es esencial tener en cuenta que this compound es un potente inductor de ferroptosis.

Métodos de Producción Industrial

Los detalles sobre los métodos de producción a escala industrial para this compound son escasos. Los investigadores se centran principalmente en sus efectos biológicos en lugar de la síntesis a gran escala.

Análisis De Reacciones Químicas

CIL56 experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Si bien los reactivos y las condiciones específicas no están documentados, es fundamental reconocer su papel en la promoción de la ferroptosis.

Productos Principales

Los productos principales resultantes de las reacciones inducidas por this compound no se describen explícitamente. Se necesita más investigación para dilucidar estos aspectos.

Comparación Con Compuestos Similares

Si bien las comparaciones detalladas son escasas, la singularidad de CIL56 radica en su doble papel como inductor de ferroptosis e inhibidor de YAP1. Pueden existir compuestos similares, pero se necesita más exploración.

Propiedades

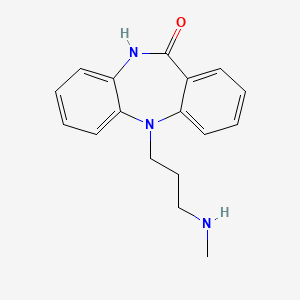

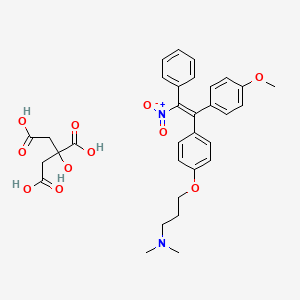

IUPAC Name |

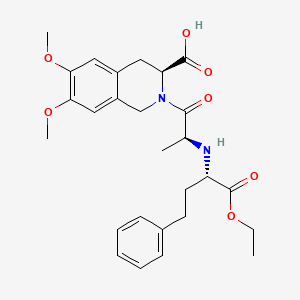

N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZXEEIUKQGUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of CIL56?

A1: this compound induces an unconventional form of nonapoptotic cell death that is distinct from necroptosis, ferroptosis, and classic necrosis []. While the exact mechanism remains unclear, this compound-induced cell death requires a protein acyltransferase complex consisting of the enzyme ZDHHC5 and its accessory subunit GOLGA7 []. This complex is localized to the plasma membrane and is involved in protein palmitoylation. Interestingly, the enzymatic activity of ZDHHC5 is not required for this compound uptake but is essential for its cell death-inducing effects []. Additionally, this compound treatment appears to inhibit protein secretion from the trans-Golgi apparatus [], suggesting a potential link to its mechanism of action.

Q2: Are there any specific genes identified that are involved in this compound-induced cell death?

A2: Yes, a genome-wide CRISPR screen identified several genes involved in this compound-induced cell death []. One crucial gene is ACACA (acetyl-CoA carboxylase 1), which encodes the rate-limiting enzyme in de novo lipid synthesis []. Disrupting ACACA renders cells resistant to this compound-induced death, suggesting a crucial role for lipid metabolism in this process []. Another study highlighted the role of trans-2-enoyl-CoA reductase (TECR), an enzyme involved in very long-chain fatty acid (VLCFA) synthesis and the sphingosine-to-glycerophospholipid pathway, in this compound-induced cell death []. Interestingly, while TECR is essential for this form of cell death, VLCFA synthesis itself appears dispensable. Instead, the study suggests that the conversion of sphingosine to palmitate by TECR plays a more significant role [].

Q3: What is the relationship between this compound and ceramide species?

A3: Research indicates that this compound treatment leads to a significant increase in palmitoyl-ceramide levels []. This finding is noteworthy because ceramide species have long been implicated in various cell death processes. The precise role of palmitoyl-ceramide in this compound-induced cell death is currently under investigation [], but it suggests a potential mechanism by which this compound exerts its lethal effects.

Q4: Does this compound interact with other signaling pathways involved in cell fate?

A4: There is evidence suggesting that this compound may interact with the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. One study demonstrated that this compound could inhibit the activity of Yes-associated protein (YAP), a downstream effector of the Hippo pathway []. Inhibiting YAP with this compound reduced hypoxia-induced endothelial-to-mesenchymal transition (EndMT) in a cellular model []. These findings suggest a potential interplay between this compound and the Hippo pathway, although further research is needed to fully elucidate this interaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.